7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzo[d]oxazole ring system
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects such as antimicrobial and anticancer activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[d]oxazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
7-Chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
7-Iodo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid:
Uniqueness
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPKVWYMVJLHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856256 |
Source
|
Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-12-4 |
Source
|
Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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